REACTION_CXSMILES
|
[Cl-].[Na+].Cl[C:4]([O:6][CH2:7][CH3:8])=[O:5].[OH:9][OH:10].[OH-].[Na+].[C:13]([O:22][C:23]([CH2:31]C)(CC)CCCCC)(=[O:21])CCCCC([O-])=O>O>[C:4]([O:9][O:10][C:13]([O:22][CH2:23][CH3:31])=[O:21])([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,4.5|
|
Name
|
aqueous solution
|
Quantity
|
622 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
112 kg
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
510 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20.4 kg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
aqueous solution
|
Quantity
|
8.5 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
34.5 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
diethylhexyl adipate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)[O-])(=O)OC(CCCCC)(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
After the reaction mixture has been kept stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Into a 1000-1 stirred reactor cooled below 10° C.
|
Type
|
CUSTOM
|
Details
|
precooled to 5° C
|
Type
|
CUSTOM
|
Details
|
precooled to 5° C
|
Type
|
CUSTOM
|
Details
|
The aqueous phase (dense phase) is then separated off
|
Type
|
CUSTOM
|
Details
|
the organic phase is recovered
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)OOC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |